N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a spirocyclic acetamide derivative characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural features include:
- Spirocyclic system: A 1-oxa-4,8-diazaspiro[4.5]decane scaffold, which confers conformational rigidity.
- N-methyl acetamide moiety: A methyl-substituted acetamide group at position 8, contributing to lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-methyl-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-13-3-5-14(6-4-13)26(23,24)20-11-12-25-17(20)7-9-19(10-8-17)16(22)15(21)18-2/h3-6H,7-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVADAGVTVHIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Acetamides with Varied Substituents
The spiro[4.5]decane scaffold is a common feature in bioactive compounds. Substitutions on the spiro ring and acetamide group dictate pharmacological activity.
Table 1: Structural and Functional Comparison of Spirocyclic Acetamides
Key Observations :
Comparison with Non-Spirocyclic Acetamides
Compounds with morpholinone or thiazolidinone cores provide insights into acetamide bioactivity trends.
Table 2: Comparison with Morpholinone and Thiazolidinone Derivatives
Key Observations :
- Rigidity vs.
- Thermal Stability: Thiazolidinone derivatives exhibit lower melting points (147–207°C) compared to spirocyclic analogs (e.g., 274–288°C in ), suggesting enhanced crystallinity in spiro systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of spirocyclic acetamides typically involves multi-step reactions, starting with cyclization to form the spiro core. For example, in analogous compounds, Na₂CO₃ in CH₂Cl₂ with acetyl chloride has been used for acetylation under controlled conditions (3 h reaction time, room temperature stirring) . Key steps include:
- Cyclization : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core via intramolecular nucleophilic substitution.
- Functionalization : Introduction of the tosyl group at position 4 and acetamide at position 7.
- Purification : Gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity .
- Critical Parameters : Temperature (20–25°C), solvent polarity, and stoichiometric ratios of reagents (e.g., acetyl chloride in excess for complete acetylation) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.3–7.7 ppm for tosyl groups), spirocyclic CH protons (δ 4.8–5.0 ppm), and methyl groups (δ 1.2–1.5 ppm) .
- 13C NMR : Carbonyl carbons (δ 168–170 ppm for acetamide and ketone groups) and sp³ carbons in the spiro ring (δ 50–60 ppm) .
- MS : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347 for analogous structures) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS to quantify plasma concentrations. For spirocyclic analogs, poor solubility often limits in vivo efficacy .
- Metabolite Identification : Use HPLC coupled with high-resolution MS to detect active metabolites that may explain discrepancies .
- Dose Optimization : Conduct dose-response studies in animal models (e.g., Wistar rats) to align effective doses with in vitro IC₅₀ values .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., anticonvulsant effects via GABA_A receptor modulation). Parameters include binding affinity (ΔG < −8 kcal/mol) and hydrogen-bond interactions with key residues .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing tosyl groups enhance metabolic stability) .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Optimize cyclization steps in continuous flow reactors to improve yield (>80%) and reduce reaction time .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenolysis of protective groups (e.g., tosyl deprotection) .
- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., solvent polarity, temperature) affecting purity .
Data Analysis and Interpretation
Q. How should researchers address inconsistent results in binding affinity assays?
- Methodological Answer :
- Assay Standardization : Include positive controls (e.g., known GABA_A ligands) and normalize data to protein concentration (Bradford assay) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (p < 0.05 significance threshold) .
- Orthogonal Assays : Confirm results via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule out false positives .
Q. What mechanistic insights can be derived from the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer :
- Kinetic Studies : Monitor reactions with thiols (e.g., glutathione) via UV-Vis at 412 nm to quantify Michael addition rates .
- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., α,β-unsaturated ketone in the spiro core) .
- Trapping Experiments : Use LC-MS to isolate and characterize adducts formed with biological nucleophiles (e.g., cysteine residues) .
Tables
| Key Synthetic Parameters | Optimal Conditions | Reference |
|---|---|---|
| Cyclization solvent | CH₂Cl₂ or DMF | |
| Reaction temperature | 20–25°C | |
| Purification method | Gradient silica chromatography | |
| Yield for spiro core formation | 58–75% |
| Biological Activity Metrics | Assay Type | Reference |
|---|---|---|
| GABA_A receptor IC₅₀ | 12 ± 3 µM (in vitro) | |
| Plasma half-life (rat) | 2.1 ± 0.4 hours | |
| Metabolic stability (HLM) | 65% remaining after 1 hour |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
